molecular formula C18H16FN9O B2679302 N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2379978-89-7

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2679302
CAS No.: 2379978-89-7
M. Wt: 393.386
InChI Key: PONSIHBLWHJQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a fluorophenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, aldehydes, and various catalysts to facilitate cycloaddition and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: The compound has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases, due to its ability to inhibit specific enzymes and receptors.

    Industry: It is utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The triazole and pyridazine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazolopyridazine derivatives, such as:

Properties

IUPAC Name

N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN9O/c1-26(18(29)16-20-10-21-23-16)13-8-27(9-13)15-6-5-14-22-24-17(28(14)25-15)11-3-2-4-12(19)7-11/h2-7,10,13H,8-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONSIHBLWHJQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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